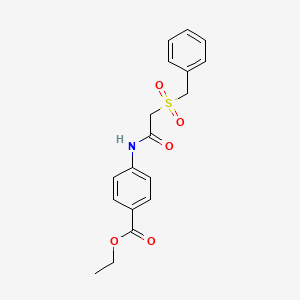

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized by incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Molecular Structure Analysis

The ethyl 4-[2-(benzylamino)acetamido]benzoate molecule contains a total of 44 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

The reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole furnishes in excellent yield ethyl 4-(2-cyanoacetamido)benzoate . This compound is a good intermediate for the synthesis of other modified compounds .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

In medicinal chemistry, derivatives similar to Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate have been explored for their therapeutic potentials. For instance, compounds with a structure involving sulfonyl and benzoyl groups have shown promise as antifolate agents, potentially inhibiting dihydrofolate reductase (DHFR) and exhibiting antitumor activity (Gangjee et al., 2007). Additionally, compounds acting as β3-adrenoceptor agonists have been investigated for the treatment of preterm labor, demonstrating the ability to inhibit uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).

Organic Synthesis

In the domain of organic synthesis, ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate-like compounds are utilized as intermediates or reagents for constructing complex molecules. Research has shown that sulfinyl and sulfonyl groups can facilitate transformations such as the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014). This demonstrates the utility of such compounds in creating valuable building blocks for further chemical synthesis.

Molecular Biology

In molecular biology, the manipulation of compounds featuring sulfonyl and acetamido groups can be crucial for studying enzyme inhibitors or developing novel drugs. For example, research into serine proteinase inhibitors has revealed that certain sulfonamide derivatives can inhibit enzymes like thrombin and factor Xa, which are critical to the coagulation cascade (Ohno et al., 1980). This suggests potential applications in developing anticoagulant therapies.

Safety and Hazards

The safety data sheet for Ethyl 4-acetylbenzoate, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention .

Propiedades

IUPAC Name |

ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXLMFAQXKCTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)

![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)